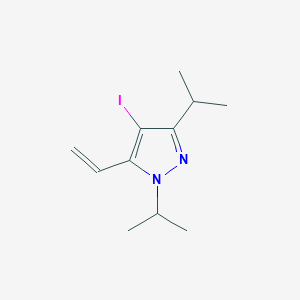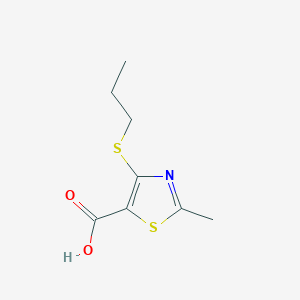
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenoxy group at the 5-position, and a dihydroisoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles .
Aplicaciones Científicas De Investigación
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine and fluorophenoxy groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(4-fluorophenoxy)pyridine: Similar in structure but with a pyridine ring instead of an isoxazole ring.
2-(3-Bromo-4-fluorophenoxy)-5-methyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an isoxazole ring.
Uniqueness
3-Bromo-5-((4-fluorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to its specific combination of a bromine atom, a fluorophenoxy group, and an isoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C10H9BrFNO2 |
|---|---|
Peso molecular |
274.09 g/mol |
Nombre IUPAC |
3-bromo-5-[(4-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H9BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 |
Clave InChI |
KGJFCPZSZRSTPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1Br)COC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)
![1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B11784173.png)





![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)
![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)
